Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-
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Overview
Description
Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- is a complex organic compound with the molecular formula C25H40 and a molecular weight of 340.5851 . This compound is characterized by its unique structure, which includes a benzene ring substituted with cyclohexylethyl and cyclopentylhexyl groups. It is also known by other names such as 1-Phenyl-3-(2’-cyclohexylethyl)-6-cyclopentylhexane and 1-Cyclohexyl-6-cyclopentyl-3-phenethylhexane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexylethyl and cyclopentylhexyl intermediates, which are then coupled with a benzene ring through Friedel-Crafts alkylation. This reaction requires the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Halogens, nitrating agents, Lewis acids, and anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzene, (2-cyclohexylethyl)-
- Benzene, (2-cyclopentylethyl)-
Uniqueness
Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- is unique due to its dual substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
55334-30-0 |
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Molecular Formula |
C25H40 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
[3-(2-cyclohexylethyl)-6-cyclopentylhexyl]benzene |
InChI |
InChI=1S/C25H40/c1-3-10-23(11-4-1)18-20-25(17-9-16-22-14-7-8-15-22)21-19-24-12-5-2-6-13-24/h1,3-4,10-11,22,24-25H,2,5-9,12-21H2 |
InChI Key |
DQHMQFJGANEDIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(CCCC2CCCC2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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